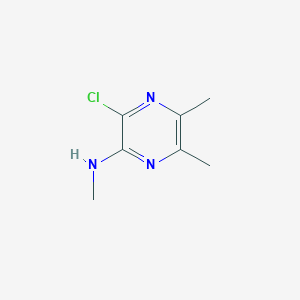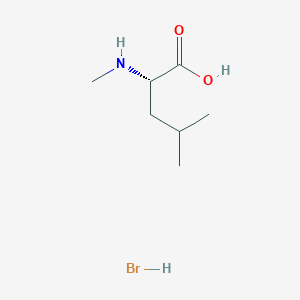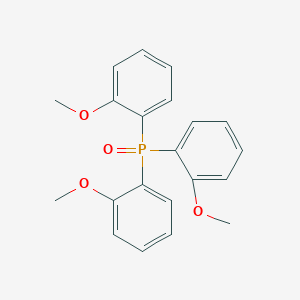
Tris(2-methoxyphenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, including NSC 93545 , Tris(o-methoxyphenyl) , and Tri(o-anisyl)phosphine .
- The molecular formula is C21H21O3P , and its molar mass is 352.36 g/mol .
- Physically, it appears as a colorless to yellow or pale orange crystalline solid with a melting point of 204-208 °C .
Tris(2-methoxyphenyl)phosphine oxide: (CAS Number: 4731-65-1) is an organic phosphine compound.
Preparation Methods
- TOMPP can be synthesized by reacting phenyl methyl ether (anisole) with phosphorus trichloride .
- Here’s the synthetic route:
- In a 2-liter reaction vessel equipped with a thermometer, mechanical stirrer, dropping funnel, and reflux condenser, connect the vessel to an inert gas source.
- Add 113 g (1.04 mol) of anisole (phenyl methyl ether) and 250 ml of methyl tert-butyl ether (MTBE).
- Deoxygenate the system and gradually add 440 ml (0.70 mol) of n-butyllithium (1.6 M in hexane) over an hour while raising the temperature to reflux (approximately 60°C).
- Maintain this temperature for 16 hours .
- Cool the reaction mixture to room temperature (GC analysis confirms >99% conversion of n-butyllithium and formation of the corresponding amount of 2-thiomethylphenyl ether).
- Gradually add a mixture of 100 ml of MTBE and 19.3 ml (31.0 g, 0.225 mol) of phosphorus trichloride at a temperature not exceeding 30°C .
- Stir the white/yellow suspension for an additional 4 hours .
- Add 30 ml of water and filter out the white precipitate.
- Wash the white solid with methanol (2 × 200 ml), filter, and dry under vacuum (1 mbar, 60°C).
- The yield is 63.4 g (80%) of fine white powder, which is >99% pure TOMPP based on 1H NMR and 31P NMR analysis .
Chemical Reactions Analysis
- TOMPP serves as a ligand in various catalytic reactions:
Allylic substitution: of simple alkenes.
Suzuki coupling: reactions.
Hydrogenation: of quinolines and other addition reactions.
- Common reagents include palladium catalysts and other transition metals .
Scientific Research Applications
- TOMPP finds applications in:
Catalysis: As a ligand in palladium-catalyzed reactions.
Coordination Chemistry: It forms complexes with metals like manganese, iron, and platinum.
New Luminescent Materials: Reported for use in preparing novel copper(I) complexes with luminescent properties.
Mechanism of Action
- The exact mechanism by which TOMPP exerts its effects depends on the specific reaction or application.
- In catalytic processes, it facilitates bond formation and activation through coordination with transition metals.
Comparison with Similar Compounds
- TOMPP belongs to a class of tertiary phosphines.
- Similar compounds include Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), which also serves as a ligand in various coupling reactions .
Properties
Molecular Formula |
C21H21O4P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-bis(2-methoxyphenyl)phosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C21H21O4P/c1-23-16-10-4-7-13-19(16)26(22,20-14-8-5-11-17(20)24-2)21-15-9-6-12-18(21)25-3/h4-15H,1-3H3 |
InChI Key |
HKCUQWYESZMLMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
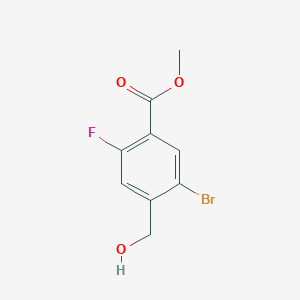
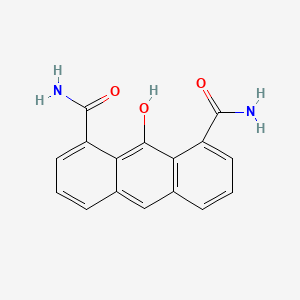

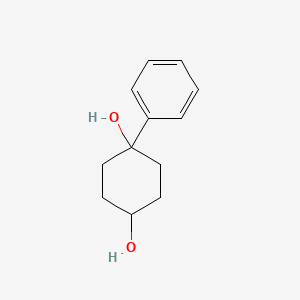
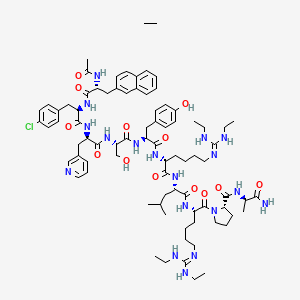

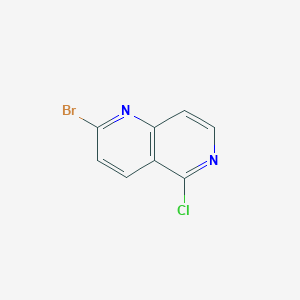
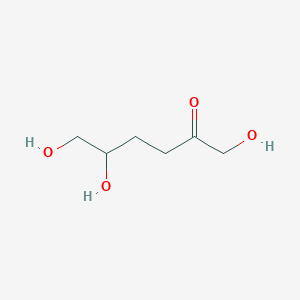
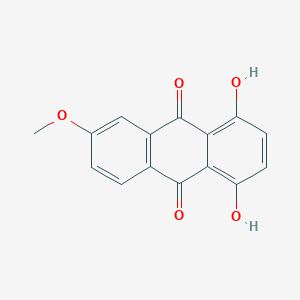
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
